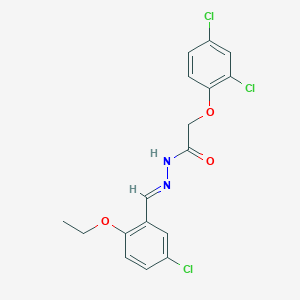![molecular formula C20H30N2O3S B298253 N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide](/img/structure/B298253.png)
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide, also known as ACBC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has been found to have various scientific research applications. It has been used in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's. N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has also been used in the synthesis of new materials for use in electronic devices.
Wirkmechanismus
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide works by inhibiting the activity of certain enzymes in the body. It has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been found to decrease the levels of lactate in cancer cells, which is important for the survival and growth of these cells. N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has also been found to decrease the levels of amyloid-beta, which is a protein that is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide in lab experiments is its high purity and stability. This allows for accurate and reproducible results. One limitation of using N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide is its high cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for the use of N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide. One direction is the development of new drugs for the treatment of cancer and Alzheimer's disease. Another direction is the use of N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide in the synthesis of new materials for use in electronic devices. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide and its potential applications in various fields.
In conclusion, N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method has been optimized to produce high yields of pure N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide. N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has been found to have various scientific research applications, including the development of new drugs and the synthesis of new materials. Its mechanism of action involves the inhibition of certain enzymes in the body, leading to a decrease in the growth and proliferation of cancer cells. N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide has various biochemical and physiological effects, including a decrease in lactate levels in cancer cells and a decrease in amyloid-beta levels in Alzheimer's disease. While there are advantages and limitations to using N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide in lab experiments, there are many potential future directions for its use in various fields.
Synthesemethoden
The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide involves the reaction of cyclohexylamine and 4-chlorobenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with azepan-1-ylacetic acid to yield N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide. This synthesis method has been optimized to produce high yields of pure N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide.
Eigenschaften
Produktname |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide |
|---|---|
Molekularformel |
C20H30N2O3S |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C20H30N2O3S/c23-20(21-15-9-1-2-10-16-21)17-22(18-11-5-3-6-12-18)26(24,25)19-13-7-4-8-14-19/h4,7-8,13-14,18H,1-3,5-6,9-12,15-17H2 |
InChI-Schlüssel |
KWOGXMJBAOFUCG-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)
![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)
![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298178.png)

![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)
![2-[(2,5-dimethyl-1-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-1H-pyrrol-3-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B298189.png)
![2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298190.png)
![4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid](/img/structure/B298191.png)
![ethyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298192.png)
![2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298193.png)